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Compound of Interest

Compound Name: 11-Dodecyn-4-one, 1-(acetyloxy)-

Cat. No.: B12534865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the structural

elucidation of 11-Dodecyn-4-one, 1-(acetyloxy)-, a polyfunctional long-chain molecule. Due to

the limited availability of public data for this specific compound, this guide will draw

comparisons with analogous monofunctional and bifunctional molecules to predict and interpret

its spectroscopic data. The methodologies and data presented herein serve as a robust

framework for researchers engaged in the characterization of complex organic molecules.

Predicted Spectroscopic Data Summary
The following tables summarize the expected quantitative data for 11-Dodecyn-4-one, 1-
(acetyloxy)- based on the characteristic spectroscopic features of its constituent functional

groups: a terminal alkyne, a ketone, and an acetate ester. For comparative purposes, data for

representative long-chain alkynes, ketones, and esters are also provided.

Table 1: Predicted ¹H NMR Data Comparison
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Compound
Functional
Group

Chemical Shift
(δ, ppm)

Multiplicity Integration

11-Dodecyn-4-

one, 1-

(acetyloxy)-

Acetyl CH₃ ~2.05 Singlet 3H

Methylene

(adjacent to

acetate)

~4.10 Triplet 2H

Methylene (α to

ketone)
~2.75 Triplet 2H

Methylene (α to

ketone)
~2.45 Triplet 2H

Alkynyl H ~1.90 Triplet 1H

Other Methylene

groups
1.2-1.7 Multiplet 12H

1-Dodecyne Alkynyl H ~1.90 Triplet 1H

Propargyl CH₂ ~2.15 Triplet of triplets 2H

2-Dodecanone
Methyl (adjacent

to C=O)
~2.10 Singlet 3H

Methylene (α to

C=O)
~2.40 Triplet 2H

Dodecyl Acetate Acetyl CH₃ ~2.05 Singlet 3H

Methylene

(adjacent to O)
~4.05 Triplet 2H

Table 2: Predicted ¹³C NMR Data Comparison
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Compound Functional Group Carbon Chemical Shift (δ, ppm)

11-Dodecyn-4-one, 1-

(acetyloxy)-
Ketone C=O ~208

Ester C=O ~171

Acetyl CH₃ ~21

Methylene (adjacent to

acetate)
~64

Methylene (α to ketone) ~42

Methylene (α to ketone) ~30

Alkynyl C (terminal) ~68

Alkynyl C ~84

Other Methylene groups 22-35

1-Dodecyne Alkynyl C (terminal) ~68

Alkynyl C ~84

2-Dodecanone Ketone C=O ~209

Methyl (adjacent to C=O) ~30

Dodecyl Acetate Ester C=O ~171

Acetyl CH₃ ~21

Methylene (adjacent to O) ~65

Table 3: Predicted Key IR Absorption Frequencies
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Compound Functional Group
Absorption
Frequency (cm⁻¹)

Intensity

11-Dodecyn-4-one, 1-

(acetyloxy)-
C≡C-H Stretch ~3300 Strong, Sharp

C-H Stretch (alkane) 2850-2960 Strong

C≡C Stretch 2100-2260 Weak to Medium

Ketone C=O Stretch ~1715 Strong

Ester C=O Stretch ~1740 Strong

C-O Stretch (ester) 1000-1300 Strong

1-Dodecyne C≡C-H Stretch ~3300[1][2] Strong, Sharp

C≡C Stretch 2100-2260[1][2][3] Weak

2-Dodecanone C=O Stretch ~1715[3] Strong

Dodecyl Acetate C=O Stretch ~1740[1] Strong

C-O Stretch 1000-1300[1] Strong

Table 4: Predicted Mass Spectrometry Fragmentation
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Compound Key Fragments (m/z) Interpretation

11-Dodecyn-4-one, 1-

(acetyloxy)-
M-43 (M-CH₃CO) Loss of acetyl group

M-60 (M-CH₃COOH) Loss of acetic acid

McLafferty rearrangement

fragments

Characteristic of ketones and

esters

Propargyl cleavage fragments
Characteristic of terminal

alkynes

Dodecyl Acetate M-60 (M-CH₃COOH)[4] Loss of acetic acid

43 (CH₃CO⁺) Acetyl cation

2-Dodecanone
McLafferty rearrangement

fragments

α-cleavage and McLafferty

rearrangement

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a

good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due

to the low natural abundance of the ¹³C isotope.
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Data Processing: Process the raw data by applying Fourier transformation, phase

correction, and baseline correction. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule.[1][2][3][5]

2.3 Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas chromatograph (GC-MS).

Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions

based on their mass-to-charge ratio (m/z).

Fragmentation Analysis: Analyze the fragmentation pattern to deduce the structure of the

molecule.[4][6][7]

Visualizing the Elucidation Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow for

the structural elucidation of 11-Dodecyn-4-one, 1-(acetyloxy)-.
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Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Structural Elucidation.
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11-Dodecyn-4-one, 1-(acetyloxy)-

Functional Groups:

Acetate

Ketone

Terminal Alkyne

Spectroscopic Signatures

¹H NMR:

Acetyl H (~2.05 ppm)
Ketone α-H (~2.45, 2.75 ppm)

Alkynyl H (~1.90 ppm)

¹³C NMR:

Ester C=O (~171 ppm)
Ketone C=O (~208 ppm)
Alkyne C (~68, 84 ppm)

IR:

Ester C=O (~1740 cm⁻¹)
Ketone C=O (~1715 cm⁻¹)

C≡C-H (~3300 cm⁻¹)
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 correlates to
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Caption: Correlation of Functional Groups to Spectroscopic Signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dodecyn-4-one-1-acetyloxy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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